molecular formula C7H6BrClO2S B1383805 5-Bromo-2-methoxybenzene-1-sulfinyl chloride CAS No. 1854933-81-5

5-Bromo-2-methoxybenzene-1-sulfinyl chloride

Cat. No. B1383805
CAS RN: 1854933-81-5
M. Wt: 269.54 g/mol
InChI Key: JOXYXLMWNFMAQW-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxybenzene-1-sulfinyl chloride is a chemical compound with the CAS Number: 1854933-81-5 . It has a molecular weight of 269.55 . The compound is a derivative of benzenesulfonyl chloride .


Synthesis Analysis

The synthesis of this compound can be achieved from 4-Bromoanisole . It may also be used in the preparation of various 1-bromo-3-heteroarylbenzene derivatives .


Molecular Structure Analysis

The molecular formula of this compound is C7H6BrClO2S . The InChI code for the compound is 1S/C7H6BrClO2S/c1-11-6-3-2-5 (8)4-7 (6)12 (9)10/h2-4H,1H3 .


Chemical Reactions Analysis

This compound can be used in the preparation of various 1-bromo-3-heteroarylbenzene derivatives such as 2-(5-bromo-2-methoxyphenyl)benzofuran, 2-(5-bromo-2-methoxyphenyl)-1-methylpyrrole, and 2-(5-bromo-2-methoxyphenyl)benzoxazole . It may also be used to synthesize N-(4-ethylbenzoyl)-2-methoxybenzenesulfonamide .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 285.54 g/mol . It has a complexity of 261 and a topological polar surface area of 51.8 Ų .

Scientific Research Applications

Synthesis Applications

5-Bromo-2-methoxybenzene-1-sulfinyl chloride plays a role in the synthesis of various chemical compounds. For instance, it is involved in the preparation of aromatic sulfinyl chlorides through the chlorosulfination of aromatic ethers. This process is notable for its efficiency in producing high yields under certain conditions, such as room temperature or below, using thionyl chloride alone (Bell, 1985).

Crystallography and Structure Analysis

In crystallography, this compound is used in the synthesis of complex structures like Tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate, which crystallizes in the solvate form. This synthesis involves reactions with benzenesulfonic acid in the presence of hydrogen peroxide, highlighting its use in preparing structures with distinct molecular geometries (Sharutin & Sharutina, 2016).

Chemical Reactions and Mechanisms

The compound is also essential in studying different chemical reactions and mechanisms. For example, it is used in the reaction of perfluoro-1-ethyl-2-methyl-1-propenyliminochloromethanesulfenyl chloride with 1-allyl-2-methoxybenzene, leading to the production of β-and β-chloro sulfides and derivatives of 2,3-dihydrobenzofuran (Borisov et al., 2006).

Sensor Development

In the field of sensor development, derivatives of this compound are used in fabricating sensitive and selective sensors for ions like Co2+. This application showcases its role in environmental and health-care fields for detecting toxic pollutants (Sheikh et al., 2016).

Drug Synthesis and Pharmacology

While avoiding specifics about drug use and side effects, it's important to note that this compound is also utilized in the synthesis of pharmacologically active compounds. Its derivatives have been explored as potential therapeutic agents for conditions like Alzheimer’s disease (Abbasi et al., 2018).

Safety and Hazards

5-Bromo-2-methoxybenzene-1-sulfinyl chloride is classified as Eye Dam. 1 - Skin Corr. 1B . It causes severe skin burns and eye damage .

properties

IUPAC Name

5-bromo-2-methoxybenzenesulfinyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO2S/c1-11-6-3-2-5(8)4-7(6)12(9)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXYXLMWNFMAQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1854933-81-5
Record name 5-bromo-2-methoxybenzene-1-sulfinyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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